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Compound of Interest

Compound Name: 2,8-Dibromo-1,5-naphthyridine

Cat. No.: B599148 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data

for 2,8-Dibromo-1,5-naphthyridine, a heterocyclic compound of interest to researchers in

medicinal chemistry and materials science. Due to the limited availability of experimental

spectra for this specific isomer, this document presents predicted Nuclear Magnetic Resonance

(NMR) data alongside a summary of key spectroscopic characteristics. Detailed experimental

protocols for acquiring such data are also provided, followed by a visualization of a typical

spectroscopic analysis workflow. This guide is intended for researchers, scientists, and

professionals in drug development who require a technical understanding of the structural

characterization of this molecule.

Data Presentation
The following tables summarize the predicted spectroscopic data for 2,8-Dibromo-1,5-
naphthyridine. For comparative purposes, available data for the related isomer, 2,6-Dibromo-

1,5-naphthyridine, is also presented.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,8-Dibromo-1,5-naphthyridine (500 MHz,

DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

8.95 d 8.5 H-4

8.45 d 5.0 H-6

8.20 d 8.5 H-3

7.80 d 5.0 H-7

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,8-Dibromo-1,5-naphthyridine (125

MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment

152.5 C-8a

151.0 C-4a

145.0 C-2

142.5 C-8

140.0 C-4

138.0 C-6

125.0 C-3

122.0 C-7

Table 3: Spectroscopic Data for 2,6-Dibromo-1,5-naphthyridine

Spectroscopy Data

Infrared (IR)
Aromatic C-H stretch: ~3100-3000 cm⁻¹, C=N

and C=C stretching: ~1600-1400 cm⁻¹

Mass Spectrometry (MS)
Molecular Weight: 287.94 g/mol , Exact Mass:

285.87412 Da[1]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2,8-Dibromo-1,5-
naphthyridine in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3][4]

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Optimize the spectral width to cover the aromatic region (typically 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon-13 NMR spectrum.

Use a spectral width appropriate for aromatic compounds (typically 0-160 ppm).

Employ proton decoupling to simplify the spectrum to single lines for each unique carbon

atom.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and perform baseline correction. Calibrate the

chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2,8-Dibromo-1,5-naphthyridine with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Place the mixture into a pellet-forming die and press it under high pressure to form a

transparent or translucent pellet.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene

chloride or acetone).[5]

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.[5]

Instrumentation: Place the KBr pellet or the salt plate in the sample holder of an FT-IR

spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (or a pure KBr pellet) and subtract it from

the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational

modes of the functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent like methanol or acetonitrile.[6]
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Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a time-of-flight

(TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Electron Impact - EI).

Ionization: Introduce the sample solution into the ion source to generate molecular ions.[7]

For ESI, the sample is sprayed through a charged capillary, while for EI, the sample is

bombarded with a high-energy electron beam.[7]

Mass Analysis: The generated ions are accelerated into the mass analyzer, where they are

separated based on their mass-to-charge (m/z) ratio.[7]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus the m/z ratio.

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular

weight. The high-resolution data allows for the calculation of the elemental formula.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the structural elucidation of an unknown

organic compound using the spectroscopic methods described.
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Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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